molecular formula C6H9ClF3N3O B2593469 (5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 2230799-50-3

(5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B2593469
CAS No.: 2230799-50-3
M. Wt: 231.6
InChI Key: HBEOGSLNNZCGBV-UHFFFAOYSA-N
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Description

(5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoropropyl group attached to an oxadiazole ring, which is further connected to a methanamine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoropropyl and methanamine groups. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The trifluoropropyl group can be introduced via nucleophilic substitution reactions, while the methanamine group is often added through reductive amination processes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in a variety of substituted oxadiazole derivatives.

Scientific Research Applications

(5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropyl group and oxadiazole ring contribute to its binding affinity and specificity for certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylamine: Another compound featuring a trifluoromethyl group, but with different structural properties and applications.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A compound used in similar synthetic applications but with distinct functional groups and reactivity.

Uniqueness

(5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to its combination of a trifluoropropyl group and an oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)2-1-5-11-4(3-10)12-13-5;/h1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEOGSLNNZCGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C1=NC(=NO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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